molecular formula C24H33ClN2O B12722328 N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride CAS No. 67465-94-5

N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride

Katalognummer: B12722328
CAS-Nummer: 67465-94-5
Molekulargewicht: 401.0 g/mol
InChI-Schlüssel: ICGJIBUJOVPOBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of an oxidizing agent to the compound, resulting in the formation of oxidized products.

    Reduction: The compound can be reduced using reducing agents, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential in biological studies due to its unique chemical properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

67465-94-5

Molekularformel

C24H33ClN2O

Molekulargewicht

401.0 g/mol

IUPAC-Name

N-[6-(dimethylamino)-4,4-diphenylheptan-3-ylidene]propanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-6-22(25-23(27)7-2)24(18-19(3)26(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19H,6-7,18H2,1-5H3;1H

InChI-Schlüssel

ICGJIBUJOVPOBE-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NC(=O)CC)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.